molecular formula C7H6BF4KO B6359576 Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate CAS No. 916178-96-6

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate

Cat. No.: B6359576
CAS No.: 916178-96-6
M. Wt: 232.03 g/mol
InChI Key: VXODINMXYDSUDC-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is a trifluoroborate salt characterized by a substituted phenyl ring bearing both fluoro and methoxy groups in the ortho positions. This compound belongs to the broader class of potassium aryltrifluoroborates, which are widely used in cross-coupling reactions, organocatalysis, and as stable alternatives to boronic acids . The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring creates a unique electronic environment, influencing its reactivity, solubility, and stability.

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-6-methoxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXODINMXYDSUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1F)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate can be synthesized through the reaction of 2-fluoro-6-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure consistency and quality. The process often includes purification steps such as recrystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate serves primarily as a reagent in cross-coupling reactions, especially the Suzuki–Miyaura coupling. The compound acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts.

A. Organic Synthesis

This compound is extensively used in organic synthesis for:

  • Cross-Coupling Reactions: Particularly effective in forming biaryl compounds which are essential intermediates in pharmaceuticals and agrochemicals.
  • Synthesis of Complex Molecules: Its stability and reactivity make it a preferred choice for various synthetic pathways.

B. Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized in developing targeted therapies, such as Tocatinib, which is used in treating specific cancers.
  • Modification of Biomolecules: Its application extends to modifying biomolecules to study biological processes and interactions.

C. Material Science

In material science, this compound is applied for:

  • Production of Advanced Materials: It is involved in creating polymers and electronic components due to its unique properties imparted by fluorination.

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds, this compound was utilized in Suzuki–Miyaura reactions under mild conditions (room temperature to 80°C). The results demonstrated high yields and selectivity, showcasing its effectiveness as a coupling reagent.

Case Study 2: Pharmaceutical Development

Another research project highlighted the use of this compound in synthesizing Tocatinib analogs. The study illustrated how variations in reaction conditions influenced product yield and purity, emphasizing the compound's versatility in pharmaceutical applications.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-fluoro-6-methoxyphenyl)borate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate (CAS 2252415-10-2)
  • Structural Difference : The hydroxyl group replaces the methoxy group in the target compound.
  • Reactivity : The hydroxyl group is more acidic (pKa ~10) compared to the methoxy group, making it prone to deprotonation or oxidation under basic conditions. This limits its use in reactions requiring anhydrous or neutral environments .
  • Applications : Primarily used in controlled environments where the hydroxyl group can participate in hydrogen bonding or further functionalization.
Potassium Trifluoro(4-fluorophenyl)borate (CAS 192863-35-7)
  • Structural Difference : A single para-fluoro substituent instead of ortho-fluoro and methoxy groups.
  • Electronic Properties : The para-fluoro group exerts a weaker electron-withdrawing effect compared to the ortho-fluoro and methoxy combination. This reduces the borate’s Lewis acidity, slowing transmetallation rates in Suzuki-Miyaura couplings .
  • Synthesis Yield : Reported yields for similar para-substituted derivatives (e.g., compound 30) are ~65%, comparable to ortho-substituted analogs .
Potassium Trifluoro(2-methoxyphenyl)borate (CAS 236388-46-8)
  • Structural Difference : Lacks the ortho-fluoro substituent present in the target compound.
  • Reactivity : The absence of an electron-withdrawing fluoro group increases electron density on the aromatic ring, enhancing nucleophilicity in coupling reactions but reducing stability toward electrophilic attack .

Comparison with Heterocyclic and Functionalized Trifluoroborates

Potassium Trifluoro(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)borate (11b)
  • Structural Difference : Incorporates an indole ring with a methoxy group and a Boc-protected amine.
  • Applications : Used in metal-free oxidative cross-coupling reactions due to the electron-rich indole core. The Boc group enhances solubility in polar solvents like acetonitrile .
  • Stability : The indole ring’s π-system stabilizes the borate, but the Boc group introduces sensitivity to acidic conditions.
Potassium Trifluoro(6-formylpyridin-3-yl)borate (CAS 1245906-61-9)
  • Structural Difference : A pyridine ring with a formyl group replaces the substituted phenyl ring.
  • Reactivity : The formyl group enables post-functionalization (e.g., condensation reactions), expanding utility in pharmaceutical intermediates. However, the electron-deficient pyridine ring reduces nucleophilicity in cross-couplings .

Brominated and Halogenated Analogs

Potassium (2-bromo-6-fluorophenyl)trifluoroborate (CAS 2361026-25-5)
  • Structural Difference : A bromo substituent replaces the methoxy group.
  • Applications: The bromo group serves as a handle for further cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions), offering versatility absent in the target compound .
  • Synthesis Challenges : Bromine’s steric bulk may reduce yields in transmetallation steps compared to smaller substituents like methoxy.
Potassium Trifluoro(3-methoxyphenyl)ethynylborate (27)
  • Structural Difference : An ethynyl group is attached to the meta-methoxy phenyl ring.
  • Reactivity : The ethynyl group enables alkyne-specific reactions (e.g., cycloadditions), but the meta-methoxy substitution reduces ortho-directing effects in electrophilic substitutions .

Biological Activity

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological activity, synthesizing data from various studies and case reports.

  • Molecular Formula : C6_6H4_4BF4_4KO
  • Molecular Weight : 217.998 g/mol
  • CAS Number : 2252415-10-2
  • Purity : 97%

The compound functions primarily as a boron-containing reagent, which can participate in various chemical reactions, particularly in the formation of boronates. Boronates are known to interact with nucleophiles and play crucial roles in biological systems, including enzyme inhibition and modulation of cellular processes.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer biology. A study highlighted a structural class of BCAT inhibitors that includes similar boron compounds, demonstrating significant cellular activity and selectivity against cancer cell lines .

2. Anticancer Potential

The compound's ability to inhibit BCATs suggests a potential role in cancer treatment. By disrupting the metabolism of branched-chain amino acids, it may hinder tumor growth and proliferation. The selectivity of this compound towards cancer cells over normal cells is a promising feature that warrants further investigation.

3. Cellular Studies

In vitro studies have demonstrated that compounds similar to this compound can affect cell viability and induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival .

Data Table: Biological Activity Summary

Activity Effect Reference
Enzyme InhibitionInhibits BCATs
Anticancer ActivityReduces viability in cancer cells
Cellular MechanismInduces apoptosis

Case Study 1: Inhibition of BCATs

A recent study focused on the development of dual inhibitors targeting BCAT1 and BCAT2. The findings indicated that modifications to the boronate structure significantly influenced potency and selectivity. This compound was part of a series evaluated for its ability to inhibit these enzymes effectively, showcasing its potential as a lead compound for further drug development .

Case Study 2: Metabolic Disruption in Cancer Cells

Another investigation evaluated the effects of boron-containing compounds on metabolic pathways in various cancer cell lines. The results demonstrated that this compound could significantly alter metabolic flux, leading to reduced proliferation rates in treated cells compared to controls .

Q & A

Q. What are the optimal synthetic conditions for Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, and how can purity be maximized?

The synthesis typically involves reacting 2-fluoro-6-methoxyphenylboronic acid with potassium fluoride (KF) in the presence of trifluoromethanesulfonic anhydride. Key parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of boronic acid to KF ensures complete conversion.
  • Temperature : Reactions are conducted at -20°C to 0°C to minimize side reactions.
  • Purification : Recrystallization from anhydrous THF/hexane mixtures yields >98% purity . Purity can be verified via <sup>19</sup>F NMR, where a single peak at δ -135 to -140 ppm indicates minimal impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H and <sup>19</sup>F NMR : Essential for confirming substitution patterns (e.g., methoxy at C6, fluorine at C2). For example, the methoxy group appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show coupling patterns (J = 8–10 Hz for ortho-F) .
  • X-ray crystallography : Resolves the coordination environment of the potassium ion and boron-aryl bonding geometry, as demonstrated in related trifluoroborates .
  • Elemental analysis : Validates stoichiometry (e.g., %B and %K content) .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

  • Electronic effects : The electron-withdrawing fluorine at C2 increases the electrophilicity of the boron center, enhancing transmetallation efficiency in Suzuki-Miyaura couplings.
  • Steric and directing effects : The methoxy group at C6 acts as a weak electron donor, stabilizing intermediates and directing regioselectivity in aryl-aryl bond formation. Comparative studies with hydroxy-substituted analogs show a 15–20% yield increase due to reduced hydrogen bonding interference .
  • Data-driven example : In Pd-catalyzed couplings, this compound achieves 85–90% yield with aryl chlorides, outperforming non-fluorinated analogs (60–70% yield) .

Q. How can researchers resolve contradictions in catalytic activity reported with different palladium sources?

Discrepancies often arise from ligand-palladium interactions. Methodological recommendations include:

  • Ligand screening : Use BrettPhos or SPhos ligands with Pd(OAc)2 to stabilize the active Pd<sup>0</sup> species.
  • Solvent optimization : DME/H2O mixtures reduce side reactions compared to pure THF.
  • Moisture control : Anhydrous conditions (argon atmosphere) prevent hydrolysis of the trifluoroborate group, which can lower yields by 30–40% .

Q. What strategies mitigate stability issues during long-term storage?

  • Storage conditions : Store at -20°C under argon in amber glass vials to prevent photodegradation and moisture uptake.
  • Stability assessment : Periodic <sup>11</sup>B NMR checks detect decomposition (e.g., B-F bond cleavage, signaled by new peaks at δ 10–15 ppm).
  • Comparative data : The methoxy-substituted analog shows 90% stability after 6 months, versus 70% for hydroxy-substituted analogs, due to reduced oxidative degradation .

Comparative Analysis Table

Property This compound Hydroxy-Substituted Analog Phenyltrifluoroborate
Reactivity in Suzuki Coupling 85–90% yield with aryl chlorides 70–75% yield 60–65% yield
Solubility in THF High (25 mg/mL)Moderate (15 mg/mL) High (30 mg/mL)
Storage Stability 90% after 6 months 70% after 6 months 95% after 6 months

Key Methodological Notes

  • Contradiction resolution : When conflicting data arise (e.g., variable yields), systematically test catalyst loading (1–5 mol%), ligand ratios (1:1 to 1:3 Pd:ligand), and solvent systems.
  • Advanced applications : Explore electrochemical cross-coupling to reduce Pd usage, leveraging the compound’s redox stability .

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